molecular formula C8H7NO4 B144737 6-nitro-4H-1,3-benzodioxine CAS No. 6963-03-7

6-nitro-4H-1,3-benzodioxine

Cat. No. B144737
CAS RN: 6963-03-7
M. Wt: 181.15 g/mol
InChI Key: RCVQOAMNZPWAIM-UHFFFAOYSA-N
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Description

6-Nitro-4H-1,3-benzodioxine is a chemical compound that is part of a broader class of nitro-substituted benzodioxines. These compounds have been studied for various biological activities, including antiproliferative and antibacterial properties. The nitro group at the 6-position is a common feature in these molecules, which can influence their chemical behavior and biological activity .

Synthesis Analysis

The synthesis of nitro-substituted benzodioxines can involve multiple steps, including reactions such as esterification, etherification, reductive cyclization, nitration, and hydrolysis. For instance, 7-nitro and 8-nitro derivatives of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid were prepared from 4-hydroxy-3-nitrobenzoic acid through a series of these reactions . Additionally, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized by reacting 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride, followed by alkylation with various alkyl/aralkyl halides .

Molecular Structure Analysis

The molecular structure of 6-nitro-4H-1,3-benzodioxine derivatives has been determined using X-ray crystallography. These studies reveal that the compounds can exhibit different conformations, such as envelope or distorted half-boat conformations in the dioxin ring. The presence of substituents like trichloromethyl groups can influence the overall molecular geometry and the dihedral angles between different parts of the molecule .

Chemical Reactions Analysis

The nitro group in the 6-nitro-4H-1,3-benzodioxine derivatives is a key functional group that can participate in various chemical reactions. It can be reduced to an amino group, which can further react to form other derivatives. The presence of the nitro group also affects the electronic properties of the molecule, which can influence its reactivity in both chemical and biological contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitro-4H-1,3-benzodioxine derivatives are closely related to their molecular structure. The nitro group is an electron-withdrawing group that can affect the electron density distribution in the molecule, influencing properties such as bond lengths, bond angles, and torsion angles. These properties are crucial for understanding the behavior of these compounds in different environments, including their biological activity .

Scientific Research Applications

Chemical Structure and Properties

  • 6-nitro-4H-1,3-benzodioxine and related compounds, such as 6-nitro-2,4-bis(trichloromethyl)-1,3-benzodioxin and 6,8-dinitro-2,4-bis(trichloromethyl)-1,3-benzodioxin, have been studied for their molecular structure using X-ray crystallography. This research provides insights into the steric effects and molecular conformations of these compounds (Irving & Irving, 1991).

Reactions and Mechanisms

  • The compound has been subject to studies on retro-Diels–Alder reactions, particularly focusing on the fragmentation mechanisms and rearrangements in nitro-2H,4H-1,3-benzodioxins. These studies provide insight into the behavior of such compounds under electron impact (Bowie & Ho, 1975).

Computational and Spectroscopic Analysis

  • Molecular docking and vibrational studies of 6-nitro-2,3-dihydro-1,4-benzodioxine, a related compound, have been conducted. These studies involve predicting important properties, functional groups, vibrational modes, and evaluating its potential as an anti-cancer agent through hydrolase inhibition activity (Shafi et al., 2020).

Biological Evaluation

  • N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which are derivatives of related compounds, have been synthesized and evaluated for their ability to inhibit bacterial biofilm and cytotoxicity, showing potential biomedical applications (Abbasi et al., 2020).

Electrochemical Studies

  • Electrochemical techniques have been used to study the toxicity and interactions of nitroaromatic compounds like 6-nitro-4H-1,3-benzodioxine, revealing their potential application in pharmaceuticals and their interaction with substances like β-cyclodextrins (da Silva et al., 2017).

Safety And Hazards

The safety information for 6-nitro-4H-1,3-benzodioxine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for the study of 6-nitro-4H-1,3-benzodioxine are not available in the retrieved data, its anti-arthritic and anti-oxidative properties suggest potential applications in the development of treatments for arthritis and conditions associated with oxidative stress .

properties

IUPAC Name

6-nitro-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-9(11)7-1-2-8-6(3-7)4-12-5-13-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVQOAMNZPWAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287970
Record name 6-nitro-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-4H-1,3-benzodioxine

CAS RN

6963-03-7
Record name NSC53708
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Record name 6-nitro-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitrobenzo-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FM Tap, NBA Khairudin, I Mustafa - IOP Conference Series …, 2021 - iopscience.iop.org
Phospholipase A2 (PLA2) is an enzyme that induces inflammation, making PLA2 activity an effective approach to reduce inflammation. Therefore, investigating natural compounds for …
Number of citations: 4 iopscience.iop.org

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